Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate
Description
Properties
IUPAC Name |
dimethyl 5-(2-chloropropanoylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-5-8(12(17)19-2)4-9(6-10)13(18)20-3/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCOBCATAOLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with 2-chloropropanoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may use more efficient equipment and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 5-[(2-chloropropanoyl)amino]isophthalic acid and methanol.
Scientific Research Applications
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate involves its interaction with specific molecular targets, such as proteins or enzymes, through covalent or non-covalent bonding . The compound can modify the activity of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isophthalate Core
Dimethyl 5-(Benzylamino)Isophthalate
- Structure: Benzylamino substituent instead of 2-chloropropanoylamino.
- Key Properties: Forms a 3D hydrogen-bonded network (N–H···O interactions) . Potential application in coordination polymers due to carboxylate bridging .
- Molecular Weight: 299.33 g/mol (C₁₇H₁₇NO₄), slightly lower than the target compound.
Dimethyl 5-{[4-(2,4-Dichlorophenoxy)Butanoyl]Amino}Isophthalate
- Structure: Bulky 4-(2,4-dichlorophenoxy)butanoyl group.
- Key Properties :
Dimethyl 5-(2-Amino-4-(Methoxycarbonyl)Phenoxy)Isophthalate
Functional Group Modifications
Boc-Protected Analogs
- Examples: Dimethyl 5-[3-[(tert-Butoxycarbonyl)Amino]Propyl]Isophthalate (17) . Ureido-linked variants (e.g., Compounds 12, 13) .
- Key Differences :
Propargyloxycarbonyl Derivatives
- Example: Dimethyl 5-(2-{[(Prop-2-yn-1-yloxy)Carbonyl]Amino}Ethoxy)Isophthalate (5) .
- Key Feature : Alkyne functionality enables click chemistry applications .
Biological Activity
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate (DCAI) is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure, characterized by the presence of both ester and amide functional groups, suggests potential reactivity and biological activity that could be harnessed in various applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClNO₅
- Molecular Weight : 299.71 g/mol
- CAS Number : 956576-41-3
The compound features a chloropropanoyl group attached to an isophthalate backbone, which may influence its interaction with biological systems.
The biological activity of DCAI is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The mechanism involves both covalent and non-covalent bonding, which can modify the activity of these targets, leading to alterations in cellular pathways and functions. This interaction is critical for its application in proteomics research, where it can be used to study protein modifications and interactions .
Antiviral Properties
Recent studies have indicated that DCAI exhibits antiviral properties, particularly against certain viruses by inhibiting their replication processes. The compound's mechanism involves targeting viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. This inhibition could pave the way for developing antiviral therapies based on DCAI.
Antibacterial and Antifungal Activities
DCAI has also shown promise as an antibacterial and antifungal agent. Preliminary investigations suggest that its structural components may enhance its efficacy against various pathogens by disrupting their cellular processes. This aspect is crucial for exploring DCAI as a potential therapeutic agent in infectious diseases .
Table 1: Summary of Biological Activities
Case Study: Proteomics Applications
In proteomics research, DCAI has been utilized to modify proteins for studying their interactions and functions. For instance, a study demonstrated that DCAI could effectively label specific amino acids in proteins, facilitating the analysis of post-translational modifications. This capability is essential for understanding disease mechanisms at the molecular level .
Q & A
Q. What are the key considerations for optimizing the synthetic pathway of dimethyl 5-[(2-chloropropanoyl)amino]isophthalate to improve yield and purity?
- Methodological Answer : Optimizing synthesis requires factorial design to isolate critical variables (e.g., reaction temperature, solvent polarity, catalyst type). For example, a pre-experimental design (e.g., Plackett-Burman) can screen variables, followed by response surface methodology (RSM) to model interactions between factors like reaction time (60–120 min) and stoichiometric ratios (1:1.2–1:1.5). Purity can be monitored via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
- Data Table :
| Variable | Tested Range | Impact on Yield (%) |
|---|---|---|
| Temperature (°C) | 80–120 | 25–78 |
| Catalyst loading | 0.5–2.0 mol% | 18–65 |
| Solvent (DMF vs. THF) | Polar aprotic | 40 vs. 32 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹).
- NMR : ¹H NMR should show singlet peaks for methyl ester groups (δ 3.8–3.9 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR must resolve the chloropropanoyl carbonyl (~170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should detect [M+H]⁺ at m/z 326.1 (calculated).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloropropanoyl moiety in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and activation barriers. Compare with experimental kinetics (e.g., pseudo-first-order conditions with excess amine nucleophiles). Solvent effects (e.g., DMSO vs. toluene) can be analyzed using Kamlet-Taft parameters to correlate polarity with SN2 vs. SN1 pathways .
- Data Table :
| Nucleophile | Solvent | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Ethylamine | DMSO | 2.1 × 10⁻³ | 85.2 |
| Piperidine | Toluene | 1.4 × 10⁻⁴ | 92.7 |
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method across a temperature gradient (25–60°C). Employ Hansen solubility parameters (δD, δP, δH) to categorize solvent compatibility. For example, discrepancies in DMF solubility may arise from trace water content, which can be quantified via Karl Fischer titration .
- Data Table :
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Solubility (mg/mL) |
|---|---|---|---|---|
| DMF | 17.4 | 13.7 | 11.3 | 45.2 |
| Acetone | 15.5 | 10.4 | 7.0 | 28.7 |
Q. What strategies mitigate degradation of this compound under ambient storage conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid) and apply Arrhenius modeling to predict shelf-life. Stabilizers like antioxidants (e.g., BHT at 0.1% w/w) or desiccants (silica gel) can be tested .
Theoretical and Methodological Frameworks
Q. How does the electronic effect of the isophthalate backbone influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
